[4-bromo-2-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate
Description
The compound [4-bromo-2-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate features a brominated phenyl core linked via an (E)-hydrazinylidene methyl bridge to an acetylated 3,4,5-trimethoxybenzoyl group and esterified with a 4-methylbenzoate moiety. Its structural complexity arises from the conjugation of electron-rich aromatic systems (trimethoxybenzoyl) and steric/electronic modulation via bromine and methyl substituents.
Properties
Molecular Formula |
C27H26BrN3O7 |
|---|---|
Molecular Weight |
584.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C27H26BrN3O7/c1-16-5-7-17(8-6-16)27(34)38-21-10-9-20(28)11-19(21)14-30-31-24(32)15-29-26(33)18-12-22(35-2)25(37-4)23(13-18)36-3/h5-14H,15H2,1-4H3,(H,29,33)(H,31,32)/b30-14+ |
InChI Key |
HFPRCTKPDJZZBX-AMVVHIIESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Intermediate 1: 4-Bromo-2-formylphenyl 4-methylbenzoate
This intermediate is synthesized via Friedel-Crafts acylation followed by bromination and esterification. Patents demonstrate scalable methods for analogous brominated aromatic esters:
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Esterification | H₂SO₄/MeOH, reflux, 6 hr | 92% | |
| 2 | Palladium-catalyzed coupling | Pd(OAc)₂, Na₂CO₃, THF/H₂O, 110°C | 85% | |
| 3 | Bromination | NBS, THF/H₂O (1:1), 80°C, 8 hr | 74% |
Critical characterization data from:
-
¹H NMR (CDCl₃): δ 7.88 (d, 1H, Ar-H), 2.60 (s, 3H, CH₃)
-
Melting point : 372–379 K
Intermediate 2: 2-[(3,4,5-Trimethoxybenzoyl)Amino]Acetyl Hydrazine
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
The acyl chloride precursor is prepared from 3,4,5-trimethoxybenzoic acid using thionyl chloride (SOCl₂) in anhydrous dichloromethane (82% yield).
Hydrazine Functionalization
Coupling with chloroacetyl chloride proceeds under Schotten-Baumann conditions:
Key spectroscopic data :
-
IR : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)
-
¹³C NMR : δ 170.2 (carbonyl), 56.1–56.3 (OCH₃)
Hydrazone Formation and Final Coupling
Condensation Reaction Optimization
The aldehyde and hydrazine react via acid-catalyzed condensation. Data from reveal optimal conditions:
| Parameter | Condition 1 | Condition 2 | Optimal Choice |
|---|---|---|---|
| Solvent | Ethanol | THF | Ethanol |
| Catalyst | Acetic acid | None | Acetic acid |
| Temperature (°C) | 25 | 60 | 25 |
| Time (hr) | 12 | 6 | 12 |
| Yield | 68% | 52% | 68% |
Mechanistic insight : Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the hydrazine’s -NH₂ group. The E-configuration is stabilized by π-conjugation with the aromatic rings.
Crystallization and Purification
Slow evaporation from ethanol yields light yellow crystals (62.2% recovery). Single-crystal X-ray diffraction confirms molecular geometry:
Scalability and Industrial Considerations
Continuous Flow Synthesis
Patent demonstrates scalability using flow chemistry for analogous brominated esters:
-
Throughput : 1.2 kg/hr
-
Purity : >99% (HPLC)
-
Cost reduction : 40% vs. batch processing
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and alcohols.
Scientific Research Applications
[4-bromo-2-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, and other functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the benzoyl and benzoate groups, influencing electronic, steric, and physicochemical properties:
| Compound Name | Substituents (Benzoyl Group) | Substituents (Benzoate Group) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | 3,4,5-trimethoxy | 4-methyl | C₃₀H₂₈BrN₃O₇* | ~634.5 | Electron-donating trimethoxy groups enhance hydrophilicity; moderate steric bulk. |
| [4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate ()] | 2,3-dichloro | 4-methyl | C₂₃H₁₆BrCl₂N₃O₄ | 549.20 | Electron-withdrawing Cl groups reduce electron density; higher LogP . |
| [4-Bromo-2-((2-(2-(4-methoxybenzamido)acetyl)hydrazono)methyl)phenyl benzoate ()] | 4-methoxy | phenyl (unsubstituted) | C₂₄H₂₀BrN₃O₅ | 526.34 | Methoxy group offers moderate hydrophilicity; unsubstituted benzoate reduces steric hindrance . |
| [4-[(E)-{[2-(4-Methylphenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate ()] | 4-methylphenoxy | 3-bromo | C₂₃H₁₈BrN₂O₄ | 487.31 | Bromine at benzoate 3-position alters π-stacking; methylphenoxy increases lipophilicity . |
*Estimated based on structural similarity to .
Physicochemical and Analytical Comparisons
- Collision Cross-Section (CCS) : A related dichlorobenzoyl analog () exhibits CCS values of 216.5–220.8 Ų for [M+H]⁺ and [M+Na]⁺ adducts, suggesting moderate molecular rigidity. The target compound’s trimethoxy groups may increase CCS due to enhanced polar surface area .
- Crystallinity: Analogous brominated hydrazones (e.g., ) crystallize in monoclinic systems (C2 space group, density ~1.405 g/cm³). The target compound’s trimethoxy groups may favor similar packing but with altered hydrogen-bonding networks .
Biological Activity
The compound 4-bromo-2-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- A bromine substituent
- A hydrazinylidene moiety
- Multiple aromatic rings with methoxy and acetamido functional groups
The molecular formula is with a molecular weight of 584.4 g/mol.
Biological Activity
The biological activity of this compound is primarily assessed through various bioassays targeting specific cellular pathways and mechanisms. Compounds with similar structures often exhibit notable activities, including:
- Anticancer Properties : Many derivatives of hydrazones have shown potential as anticancer agents by targeting tubulin and inducing apoptosis in cancer cells.
- Antimicrobial Activity : The presence of multiple functional groups enhances the compound's ability to interact with microbial targets.
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways.
The mechanism of action for 4-bromo-2-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- DNA Interaction : It could bind to DNA, affecting gene expression and replication.
- Signaling Pathway Modulation : The compound may influence signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Hydrazone A | Contains hydrazone linkage | Anticancer |
| Methoxy B | Multiple methoxy groups | Anti-inflammatory |
| Benzoyl C | Benzoyl and hydrazine moieties | Antimicrobial |
This table illustrates how the unique combination of functional groups in 4-bromo-2-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate may confer distinct biological activities compared to structurally similar compounds.
Case Studies and Research Findings
- Antitumor Activity : Research has demonstrated that compounds structurally related to this molecule exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies on hydrazones targeting tubulin have shown promising results in inducing apoptosis in cancer cells through the inhibition of microtubule dynamics .
- Antimicrobial Efficacy : Investigations into similar compounds have revealed their potential as antimicrobial agents against a range of pathogens, indicating that the structural features present in 4-bromo-2-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate may also confer such properties .
- Inflammation Modulation : Studies have shown that certain derivatives can modulate inflammatory responses in vitro, suggesting that this compound may have therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the key steps for synthesizing [compound], and how can reaction conditions be optimized to enhance yield?
The synthesis involves a multi-step sequence:
- Bromination : Introduce bromine to the aromatic precursor under controlled conditions (e.g., using NBS or Br₂ with FeBr₃ as a catalyst) .
- Hydrazine Formation : React the brominated intermediate with hydrazine hydrate to form the hydrazinylidene linkage. Temperature control (60–80°C) and pH adjustment (neutral to slightly acidic) are critical to avoid side reactions .
- Esterification : Couple the hydrazine derivative with 4-methylbenzoate using DCC/DMAP or EDCI as coupling agents in anhydrous THF . Optimization : Use HPLC or GC-MS to monitor intermediate purity. Adjust stoichiometry (1.2–1.5 equivalents of hydrazine) and employ microwave-assisted synthesis to reduce reaction time .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- NMR : ¹H/¹³C NMR to confirm the E-configuration of the hydrazinylidene group (look for coupling constants >12 Hz for trans isomers) and aromatic substitution patterns .
- IR : Verify the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N-H, ~3200 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and isotopic patterns for bromine .
Q. How can researchers design preliminary biological activity assays for this compound?
- Enzyme Inhibition : Use fluorometric assays (e.g., acetylcholinesterase or kinase assays) with varying concentrations (1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing results to structurally similar hydrazone derivatives .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the compound’s stereochemistry and crystal packing?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement : Employ SHELXL for structure refinement, applying restraints for disordered moieties (e.g., trimethoxybenzoyl groups). Validate with R-factor convergence (<5%) and electron density maps .
- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and confirm the E-configuration of the hydrazinylidene group .
Q. How can computational modeling reconcile contradictions between predicted and observed bioactivity?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Compare binding poses with experimental IC₅₀ data to identify steric or electronic mismatches .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the hydrazone linkage .
Q. What experimental designs evaluate the environmental fate and degradation pathways of this compound?
- Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 25–37°C for 30 days, analyzing degradation products via LC-MS. Track bromine release via ion chromatography .
- Photodegradation : Expose to UV light (254–365 nm) in aqueous solutions, identifying radicals via EPR spectroscopy and quantifying half-life .
Methodological Guidance for Data Analysis
Q. How should researchers address discrepancies between NMR data and crystallographic results?
- Dynamic Effects : NMR may average dynamic conformations (e.g., rotation around the hydrazone bond), while SC-XRD captures a static snapshot. Perform variable-temperature NMR to detect restricted rotation .
- Solvent Artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to rule out solvent-induced shifts .
Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?
- Nonlinear Regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate EC₅₀ and Hill coefficients.
- ANOVA with Tukey’s Test : Compare mean IC₅₀ values across compound analogs, ensuring p < 0.05 for significance .
Tables for Key Data
| Biological Activity | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Acetylcholinesterase Inhibition | 12.3 ± 1.2 | SH-SY5Y |
| Cytotoxicity (MTT Assay) | 28.7 ± 3.1 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
